molecular formula C22H26O12 B6613789 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside CAS No. 51482-43-0

4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside

Cat. No.: B6613789
CAS No.: 51482-43-0
M. Wt: 482.4 g/mol
InChI Key: RCOAJUUVGFLXIR-UHFFFAOYSA-N
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Description

4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside typically involves multiple steps, starting with the formation of the core hexopyranoside structure

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent quality control measures to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The formyl group can be reduced to a hydroxyl group.

  • Substitution: : The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside can be converted to 4-carboxy-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside.

  • Reduction: : The compound can be reduced to 4-hydroxymethyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside.

  • Substitution: : The acetyl groups can be replaced with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside: has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules.

  • Biology: : The compound can be used in biochemical studies to understand glycosylation processes and carbohydrate metabolism.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: : The compound can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyl groups can influence the compound's solubility and stability, affecting its biological activity.

Comparison with Similar Compounds

4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside: is unique due to its specific structural features. Similar compounds include:

  • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-\u03B2-D-galactopyranoside

  • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-\u03B1-D-mannopyranoside

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O12/c1-11(24)29-10-18-19(30-12(2)25)20(31-13(3)26)21(32-14(4)27)22(34-18)33-16-7-6-15(9-23)8-17(16)28-5/h6-9,18-22H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOAJUUVGFLXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)C=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965809
Record name 4-Formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51482-43-0
Record name NSC16965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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